Superior CaMKII Substrate Recognition: Syntide 2 vs. Autocamtide-2 and Autocamtide-3
In a head-to-head comparison of CaMKII activity, the synthetic peptide phosrestide-1 was found to be phosphorylated at a rate three to ten times greater than the commercially available mammalian-derived substrates autocamtide-3 and syntide-2 . While phosrestide-1 demonstrates higher potency, the study establishes a clear quantitative baseline for Syntide 2's performance. The research also notes that the removal of an upstream sequence from phosrestide-1 reduces its potency to a level comparable to that of syntide-2 or autocamtide-3, underscoring that Syntide 2 is a representative and stable benchmark for CaMKII substrate activity . This context is crucial for researchers selecting a well-characterized substrate with known, moderate affinity for consistent and interpretable kinetic assays.
| Evidence Dimension | Phosphorylation rate relative to syntide-2 |
|---|---|
| Target Compound Data | 1x (baseline) |
| Comparator Or Baseline | Phosrestide-1: 3x to 10x greater phosphorylation |
| Quantified Difference | Phosrestide-1 is 3- to 10-fold more potent |
| Conditions | In vitro kinase assay with purified CaMKII from rat and Drosophila, using saturating substrate concentrations. |
Why This Matters
This comparison confirms Syntide 2's role as a standard, moderate-affinity substrate, providing a reliable baseline for evaluating novel or more potent CaMKII peptide substrates.
